ZINC69391

Description

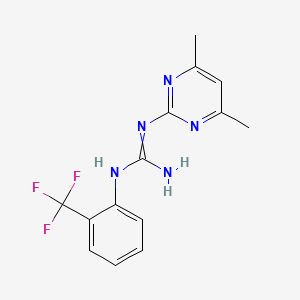

Structure

3D Structure

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-[2-(trifluoromethyl)phenyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N5/c1-8-7-9(2)20-13(19-8)22-12(18)21-11-6-4-3-5-10(11)14(15,16)17/h3-7H,1-2H3,(H3,18,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZGMANANMSUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZINC69391: A Comprehensive Technical Guide on its Mechanism of Action as a Rac1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the small molecule ZINC69391, a specific inhibitor of the Ras-related C3 botulinum toxin substrate 1 (Rac1). Discovered through docking-based virtual library screening, this compound has demonstrated significant potential as an anticancer agent due to its targeted effects on fundamental cellular processes regulated by Rac1.[1][2] This guide will detail its mechanism of action, summarize key quantitative data, outline experimental protocols used in its characterization, and provide visual representations of its effects on signaling pathways.

Core Mechanism of Action: Inhibition of Rac1-GEF Interaction

This compound functions as a specific inhibitor of Rac1, a member of the Rho family of small GTPases.[3][4][5] The primary mechanism of this compound involves the disruption of the interaction between Rac1 and its activating proteins, the Guanine Nucleotide Exchange Factors (GEFs).[2][3] Rho GTPases like Rac1 act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[3] GEFs facilitate the exchange of GDP for GTP, leading to the activation of Rac1 and the subsequent initiation of downstream signaling cascades.[3]

This compound is proposed to bind to a surface area on Rac1 that includes the critical tryptophan 56 (Trp56) residue, effectively masking it.[3][5] This steric hindrance prevents GEFs, such as T-cell lymphoma invasion and metastasis-inducing protein 1 (Tiam1) and Dedicator of cytokinesis protein 8 (Dock180), from binding to and activating Rac1.[4][6] Consequently, Rac1 remains in its inactive, GDP-bound form, leading to the attenuation of its downstream signaling pathways. Studies have confirmed the specificity of this compound for Rac1, with no significant inhibitory effect observed on the closely related GTPase, Cdc42.[1][6]

Signaling Pathways and Cellular Effects

The inhibition of Rac1 by this compound has pleiotropic effects on cancer cells, primarily manifesting as antiproliferative, pro-apoptotic, and antimetastatic activities.[3]

1. Rac1 Activation and Inhibition by this compound:

The following diagram illustrates the canonical Rac1 activation cycle and the point of intervention for this compound.

Caption: Rac1 activation cycle and the inhibitory action of this compound.

2. Downstream Consequences of Rac1 Inhibition:

By blocking Rac1 activation, this compound triggers a cascade of downstream cellular events that are detrimental to cancer progression.

Caption: Cellular processes affected by this compound-mediated Rac1 inhibition.

The inhibition of Rac1 and its downstream effectors, such as p21-activated kinase 1 (PAK1), leads to a disruption of the actin cytoskeleton, which in turn impairs cell migration and invasion.[4] Furthermore, this compound induces cell cycle arrest, primarily in the G1 phase, and promotes apoptosis, as evidenced by the increased activity of caspase-3.[1][4][5]

Quantitative Data Summary

The antiproliferative activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| Breast Cancer | ||

| MDA-MB-231 | Triple-Negative | 48[1] |

| F3II | 61[1] | |

| MCF7 | Estrogen Receptor-Positive | 31[1] |

| Leukemia | ||

| U937 | Histiocytic Lymphoma | 41 - 54[3][5] |

| HL-60 | Promyelocytic Leukemia | 41 - 54[3][5] |

| KG1A | Acute Myelogenous Leukemia | 41 - 54[3][5] |

| Jurkat | Acute T-cell Leukemia | 41 - 54[3][5] |

| Glioma | ||

| LN229, U-87 MG | Glioblastoma | Proliferation reduced with 0-125 µM[5] |

For comparison, the established Rac1 inhibitor NSC23766 exhibited an IC50 value of approximately 140 µM in F3II breast cancer cells, highlighting the relative potency of this compound.[1]

Experimental Protocols

The characterization of this compound has involved a range of in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments.

1. Cell Viability and Proliferation Assay (MTT Assay):

-

Objective: To determine the effect of this compound on the metabolic activity and proliferation of cancer cells.

-

Method:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The following day, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

After a 72-hour incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1]

-

Cells are incubated for a further 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated from concentration-response curves.

-

2. Rac1 Activation Assay (Pull-Down Assay):

-

Objective: To measure the levels of active, GTP-bound Rac1 in cells following treatment with this compound.

-

Method:

-

Cells (e.g., F3II breast cancer cells) are serum-starved to reduce basal Rac1 activity.[1]

-

Cells are pre-treated with this compound for a specified duration (e.g., 1 hour) before stimulation with a Rac1 activator, such as Epidermal Growth Factor (EGF).[1][6]

-

Cells are lysed in a buffer containing inhibitors of proteases and phosphatases.

-

A portion of the total cell lysate is reserved for the analysis of total Rac1 levels by Western blotting.

-

The remaining lysate is incubated with a GST-fusion protein corresponding to the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Rac1, coupled to glutathione-agarose beads.

-

The beads are washed to remove non-specifically bound proteins.

-

The bound proteins (active Rac1) are eluted and analyzed by SDS-PAGE and Western blotting using an anti-Rac1 antibody.

-

The levels of active Rac1 are normalized to the total Rac1 levels in the corresponding lysates.

-

3. In Vivo Metastasis Model (Syngeneic Mouse Model):

-

Objective: To evaluate the antimetastatic potential of this compound in a living organism.

-

Method:

-

BALB/c mice are injected intravenously (i.v.) with a suspension of viable F3II syngeneic breast cancer cells (e.g., 2x10^5 cells) to induce experimental lung metastases.[1]

-

The mice are then treated with daily intraperitoneal (i.p.) injections of this compound (e.g., 25 mg/kg body weight) or a vehicle control for a period of 21 days.[1][5]

-

At the end of the treatment period, the mice are euthanized, and their lungs are harvested.

-

The number of metastatic colonies on the lung surface is counted under a dissecting microscope.[1]

-

The reduction in lung colonization in the this compound-treated group is compared to the control group to determine the in vivo antimetastatic efficacy.[1]

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of experiments used to characterize this compound, from its initial discovery to its in vivo validation.

Caption: A logical workflow of the experimental characterization of this compound.

Conclusion and Future Directions

This compound has been robustly characterized as a specific inhibitor of Rac1, demonstrating a clear mechanism of action through the disruption of Rac1-GEF interactions. Its efficacy in reducing cancer cell proliferation, inducing apoptosis, and inhibiting metastasis in preclinical models establishes it as a promising lead compound for the development of novel anticancer therapies.[1][3] The development of more potent analogs, such as 1A-116, further underscores the therapeutic potential of targeting this signaling node.[1][4] Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies to advance this compound and its derivatives towards clinical evaluation.

References

- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

ZINC69391: A Technical Guide to its Function as a Rac1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZINC69391 is a small molecule inhibitor that specifically targets Rac1, a key member of the Rho family of GTPases. By interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), this compound effectively blocks Rac1 activation. This inhibition leads to a cascade of downstream effects, including the disruption of cancer cell proliferation, induction of apoptosis, and suppression of metastasis. This technical guide provides a comprehensive overview of the function, mechanism of action, and biological effects of this compound, supported by quantitative data and detailed experimental methodologies.

Introduction to Rac1 and its Role in Disease

Rac1 is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycle is tightly regulated by GEFs, which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis. In its active state, Rac1 interacts with a multitude of downstream effector proteins to regulate essential cellular processes such as actin cytoskeleton organization, cell migration, cell cycle progression, and cell proliferation. Dysregulation of Rac1 activity is implicated in various pathologies, most notably in cancer, where it contributes to tumor growth, invasion, and metastasis.[1] Consequently, Rac1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.

Mechanism of Action of this compound

This compound functions as a specific inhibitor of Rac1 activation. Its primary mechanism involves binding to Rac1 and masking a critical residue, Tryptophan-56 (Trp56), on its surface. This residue is crucial for the interaction between Rac1 and its GEFs, such as Tiam1 and Dock180.[2][3] By obstructing this interaction, this compound prevents the GEF-mediated exchange of GDP for GTP, thereby locking Rac1 in its inactive state.[3] This targeted inhibition of Rac1 activation is specific, as this compound has been shown to have no effect on the closely related GTPase, Cdc42.[4]

Signaling Pathway of this compound-mediated Rac1 Inhibition

Caption: this compound inhibits the Rac1 activation cycle.

Biological Activities of this compound

The inhibition of Rac1 by this compound translates into significant anti-cancer activities across various cancer cell types.

Antiproliferative Activity

This compound demonstrates potent antiproliferative effects in a range of cancer cell lines.[4] This activity is concentration-dependent and has been observed in leukemia, glioma, and breast cancer cells.[4]

Induction of Apoptosis

This compound is a known inducer of apoptosis, or programmed cell death. Treatment with this compound leads to an increase in the enzymatic activity of caspase-3, a key executioner caspase in the apoptotic pathway. This pro-apoptotic effect contributes to its overall anti-cancer efficacy.

Anti-Metastatic Effects

A crucial aspect of this compound's function is its ability to inhibit cancer cell migration and invasion, key processes in metastasis. In vivo studies have confirmed its anti-metastatic potential, showing that this compound can significantly impair metastatic lung colonization in animal models.

Quantitative Data

The biological activities of this compound have been quantified in various studies, providing valuable data for its preclinical evaluation.

Table 1: In Vitro Antiproliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U937 | Histiocytic Lymphoma | 41 - 54 | |

| HL-60 | Acute Promyelocytic Leukemia | 41 - 54 | |

| KG1A | Acute Myelogenous Leukemia | 41 - 54 | |

| Jurkat | Acute T-cell Leukemia | 41 - 54 | |

| MDA-MB-231 | Breast Cancer | 48 | [4] |

| F3II | Breast Cancer | 61 | [4] |

| MCF7 | Breast Cancer | 31 | [4] |

Table 2: In Vivo Anti-Metastatic Activity of this compound

| Animal Model | Cancer Cell Line | Treatment | Outcome | Reference |

| Syngeneic Mouse Model | F3II (Breast Cancer) | 25 mg/kg/day, intraperitoneal injection | ~60% reduction in metastatic lung colonization | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Rac1-GEF Interaction Assay (Affinity Precipitation)

This assay is used to determine the ability of this compound to disrupt the interaction between Rac1 and its GEF, Tiam1.[4]

Workflow Diagram:

Caption: Workflow for Rac1-GEF affinity precipitation assay.

Methodology:

-

Cell Lysate Preparation: HEK293T cells are transiently transfected with a plasmid encoding a constitutively active, HA-tagged Tiam1. After 48 hours, cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

GST-Rac1 Bead Preparation: Bacterially expressed and purified GST-tagged Rac1 is incubated with Glutathione Agarose Beads to immobilize the protein.

-

Incubation: The cell lysate containing HA-Tiam1 is incubated with the GST-Rac1 beads for 2-4 hours at 4°C with gentle rotation. Different concentrations of this compound (e.g., 100 µM and 200 µM) or a vehicle control are added to the incubation mixture.[4]

-

Washing: The beads are washed three to five times with lysis buffer to remove unbound proteins.

-

Elution: Bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody against the HA tag. A secondary antibody conjugated to horseradish peroxidase is then used for detection via chemiluminescence.

-

Analysis: The intensity of the bands corresponding to HA-Tiam1 is quantified to determine the extent of interaction with Rac1 in the presence and absence of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231, F3II, MCF7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0-100 µM) for a specified period (e.g., 72 hours).

-

MTT Incubation: The culture medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Cells are treated with this compound (e.g., 50 µM) for a specified time (e.g., 24 hours).[2]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.

-

Staining: Cells are stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC-Annexin V fluorescence is typically measured in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.

-

Data Analysis: The cell population is gated into four quadrants: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

In Vivo Anti-Metastatic Study

This experiment evaluates the effect of this compound on the formation of metastatic tumors in a living organism.

Methodology:

-

Animal Model: Female BALB/c mice are typically used for a syngeneic breast cancer model.

-

Tumor Cell Injection: A suspension of cancer cells (e.g., 2 x 10^5 F3II cells) in a suitable medium is injected into the lateral tail vein of the mice to induce experimental lung metastasis.[4]

-

Treatment: The mice are treated daily with intraperitoneal injections of this compound (e.g., 25 mg/kg body weight) or a vehicle control, starting from the day of tumor cell injection and continuing for a defined period (e.g., 21 days).[4]

-

Metastasis Assessment: At the end of the treatment period, the mice are euthanized, and their lungs are harvested and fixed. The number of metastatic nodules on the lung surface is counted under a dissecting microscope.

-

Statistical Analysis: The difference in the number of metastatic nodules between the this compound-treated group and the control group is analyzed for statistical significance.

Conclusion

This compound is a specific and potent inhibitor of Rac1, demonstrating significant anti-cancer properties in preclinical studies. Its well-defined mechanism of action, involving the disruption of the Rac1-GEF interaction, leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound and related compounds as potential therapeutics for the treatment of cancer and other diseases driven by aberrant Rac1 signaling.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Chokehold: A Technical Guide to the ZINC69391 Binding Site on Rac1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding interaction between the small molecule inhibitor ZINC69391 and the small GTPase Rac1, a critical regulator of cell signaling. This compound has emerged as a specific inhibitor of Rac1, demonstrating anti-proliferative, anti-metastatic, and pro-apoptotic effects in various cancer models. This document provides a comprehensive overview of the binding site, the mechanism of inhibition, relevant quantitative data, and detailed experimental methodologies to facilitate further research and drug development efforts targeting the Rac1 signaling pathway.

Executive Summary

This compound is a specific inhibitor of Rac1, a member of the Rho family of small GTPases. It functions by directly interfering with the interaction between Rac1 and its activating proteins, the Guanine Nucleotide Exchange Factors (GEFs).[1][2] The primary binding site of this compound on Rac1 involves the masking of a critical tryptophan residue, Trp56, which is essential for GEF binding and subsequent Rac1 activation.[2][3] This inhibition of the Rac1-GEF interaction prevents the exchange of GDP for GTP, locking Rac1 in its inactive state and disrupting downstream signaling pathways that control cell proliferation, migration, and survival.

The this compound Binding Site and Mechanism of Action

Computational docking studies and experimental evidence have elucidated the mechanism by which this compound inhibits Rac1 activity.

Key Interacting Residue: Tryptophan 56

The cornerstone of this compound's inhibitory action is its interaction with Tryptophan 56 (Trp56) on the surface of Rac1.[2][3] This residue is located within a critical region for the binding of GEFs, such as Tiam1, Dock180, and P-Rex1.[1][4] By masking Trp56, this compound physically obstructs the binding of these activating proteins, thereby preventing the conformational changes required for nucleotide exchange.

Disruption of the Rac1-GEF Interaction

The activation of Rac1 is a tightly regulated process initiated by the binding of a GEF. This interaction facilitates the release of GDP, allowing GTP to bind and switch Rac1 to its active conformation. This compound acts as a competitive inhibitor of this protein-protein interaction. In vitro studies have demonstrated that this compound effectively interferes with the association of Rac1 with various GEFs, including:

-

Tiam1: this compound has been shown to block the interaction between Rac1 and the GEF Tiam1.[1]

-

Dock180: The inhibitor also disrupts the interaction between Rac1 and Dock180, a GEF relevant in glioma invasion.[3][4]

-

P-Rex1: Inhibition of the Rac1-P-Rex1 interaction has also been observed.[1]

By preventing the formation of the Rac1-GEF complex, this compound effectively keeps Rac1 in its inactive, GDP-bound state, thereby inhibiting its downstream signaling functions.

Quantitative Data

While direct binding affinity constants such as Kd or Ki for the this compound-Rac1 interaction are not extensively reported in the literature, the biological activity of the compound has been quantified through various functional assays.

Inhibition of Rac1-Tiam1 Interaction

The following table summarizes the concentration-dependent inhibition of the Rac1-Tiam1 interaction by this compound in a cell-free assay.

| Compound | Concentration | Inhibition of Rac1-Tiam1 Interaction | Reference |

| This compound | 200 µM | Yes | [5] |

Cellular IC50 Values

The half-maximal inhibitory concentration (IC50) values for this compound have been determined in various cancer cell lines, indicating its anti-proliferative effects.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U937 | Histiocytic Lymphoma | 41 - 54 | [2] |

| HL-60 | Acute Promyelocytic Leukemia | 41 - 54 | [2] |

| KG1A | Acute Myelogenous Leukemia | 41 - 54 | [2] |

| Jurkat | Acute T-Cell Leukemia | 41 - 54 | [2] |

| MDA-MB-231 | Breast Cancer | 48 | [5] |

| F3II | Breast Cancer | 61 | [5] |

| MCF-7 | Breast Cancer | 31 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and Rac1.

Affinity Precipitation Assay for Rac1-Tiam1 Interaction

This assay is designed to assess the ability of this compound to disrupt the interaction between Rac1 and its GEF, Tiam1, in vitro.

Objective: To determine if this compound inhibits the binding of a constitutively active Tiam1 mutant to Rac1.

Materials:

-

HEK293T cells overexpressing a constitutively activated, HA-tagged mutant of Tiam1 (Tiam1-C1199).

-

Bacterially expressed and purified GST-tagged Rac1.

-

Glutathione Agarose Beads.

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

SDS-PAGE gels and Western blotting reagents.

-

Anti-HA antibody.

-

Secondary antibody (e.g., HRP-conjugated anti-mouse IgG).

-

Chemiluminescence substrate.

Protocol:

-

Cell Lysate Preparation: Lyse HEK293T cells expressing HA-Tiam1-C1199 in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Rac1 Immobilization: Incubate purified GST-Rac1 with Glutathione Agarose Beads to immobilize the protein on the beads. Wash the beads to remove unbound GST-Rac1.

-

Binding Reaction: Add the HEK293T cell lysate containing HA-Tiam1-C1199 to the GST-Rac1-bound beads.

-

Inhibitor Treatment: Add varying concentrations of this compound (e.g., 100 µM and 200 µM) or vehicle control (e.g., DMSO) to the binding reaction.

-

Incubation: Incubate the reaction mixture with gentle rotation at 4°C for a specified time (e.g., 2-4 hours).

-

Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specific binding.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with an anti-HA antibody to detect the amount of Tiam1 that was pulled down with Rac1.

-

Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of the Rac1-Tiam1 interaction by this compound.[6]

Rac1 Activation Pull-Down Assay

This assay measures the levels of active, GTP-bound Rac1 in cells following stimulation and treatment with this compound.

Objective: To assess the effect of this compound on Epidermal Growth Factor (EGF)-induced Rac1 activation.

Materials:

-

F3II breast cancer cells.

-

Epidermal Growth Factor (EGF).

-

This compound.

-

Serum-free cell culture medium.

-

PAK1-PBD (p21-binding domain) agarose beads.

-

Cell lysis buffer (containing protease and phosphatase inhibitors).

-

Wash buffer.

-

SDS-PAGE and Western blotting reagents.

-

Anti-Rac1 antibody.

Protocol:

-

Cell Culture and Serum Starvation: Culture F3II cells to sub-confluency. Serum-starve the cells for a specified period (e.g., 24 hours) to reduce basal Rac1 activity.

-

Inhibitor Pre-treatment: Treat the serum-starved cells with varying concentrations of this compound or vehicle control for a defined time (e.g., 1 hour).

-

EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce Rac1 activation.

-

Cell Lysis: Immediately lyse the cells in ice-cold lysis buffer. Clarify the lysates by centrifugation.

-

Pull-Down of Active Rac1: Incubate a portion of the cell lysate with PAK1-PBD agarose beads. The PBD of PAK1 specifically binds to the GTP-bound (active) form of Rac1.

-

Total Rac1 Control: Reserve a small aliquot of the total cell lysate to determine the total Rac1 levels.

-

Washing: Pellet the beads and wash them extensively with wash buffer to remove unbound proteins.

-

Elution and Western Blotting: Elute the bound proteins and analyze the levels of active Rac1 by Western blotting using an anti-Rac1 antibody. Also, perform a Western blot for total Rac1 from the reserved lysate aliquot to ensure equal protein loading.

-

Analysis: Compare the levels of active Rac1 in the different treatment groups to determine the inhibitory effect of this compound on EGF-induced Rac1 activation.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Rac1 signaling pathway, the mechanism of this compound inhibition, and the experimental workflows.

Caption: The Rac1 signaling pathway.

Caption: Mechanism of this compound inhibition.

Caption: Affinity precipitation workflow.

References

- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

ZINC69391: A Potent and Specific Inhibitor of Rac1 GTPase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Small GTPases of the Rho family are critical regulators of a wide array of fundamental cellular processes, including the organization of the actin cytoskeleton, cell cycle progression, and cell migration.[1] Among these, Rac1 has been identified as a key player in tumorigenesis, cancer progression, and metastasis, particularly in aggressive forms of breast cancer and glioma.[1][2] Consequently, Rac1 has emerged as a promising molecular target for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of ZINC69391, a small molecule inhibitor identified through a docking-based virtual library screening that specifically targets the activation of Rac1 by its guanine nucleotide exchange factors (GEFs).[2] this compound has demonstrated significant anti-proliferative, anti-metastatic, and pro-apoptotic effects in various cancer models, establishing it as a valuable tool for cancer research and a potential lead compound for drug development.[3][4][5]

Mechanism of Action

This compound exerts its inhibitory effect on Rho GTPases by specifically targeting Rac1. It functions by interfering with the interaction between Rac1 and its GEFs, such as Tiam1 and the dedicator of cytokinesis 180 (DOCK180).[1][3][6] This inhibitory action is achieved by masking the Tryptophan 56 (Trp56) residue on the surface of Rac1.[3][5] This specific interaction prevents the GEF-mediated exchange of GDP for GTP, thereby locking Rac1 in its inactive, GDP-bound state and reducing the intracellular levels of active Rac1-GTP.[1] Importantly, this compound has been shown to be highly selective for Rac1, with no significant inhibitory effect observed on the closely related Rho GTPase, Cdc42.[1][4]

The inhibition of Rac1 activation by this compound leads to the downstream suppression of Rac1-mediated signaling pathways. One of the key downstream effectors of Rac1 is p21-activated kinase 1 (Pak1). Studies have shown that treatment with this compound affects the activation of Pak1, further confirming its on-target activity.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of this compound in various experimental settings.

Table 1: Inhibitory Activity of this compound

| Parameter | Target Interaction | Value | Reference |

| IC50 | Rac1-Tiam1 Interaction | 61 µM | [7] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| U937 | Histiocytic Lymphoma | 41 - 54 µM | [3] |

| HL-60 | Acute Promyelocytic Leukemia | 41 - 54 µM | |

| KG1A | Acute Myelogenous Leukemia | 41 - 54 µM | |

| Jurkat | Acute T-cell Leukemia | 41 - 54 µM | [5] |

| F3II | Aggressive Breast Cancer | Not specified | [4] |

Note: The IC50 range of 41-54 µM for the leukemia cell lines is reported collectively in the source material.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound on Rho GTPases.

Rac1 Activation Assay (Pull-down Assay)

This assay is used to specifically measure the levels of active, GTP-bound Rac1 in cell lysates.

Protocol:

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing a non-ionic detergent (e.g., Triton X-100), protease inhibitors, and phosphatase inhibitors.

-

Lysate Clarification: The cell lysates are clarified by centrifugation to remove cellular debris.

-

Protein Quantification: The total protein concentration in the supernatant is determined using a standard protein assay (e.g., BCA assay).

-

Affinity Precipitation: An equal amount of total protein from each sample is incubated with a purified GST-fusion protein of the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Rac1 and Cdc42, coupled to glutathione-agarose beads.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with a specific anti-Rac1 antibody to detect the levels of active Rac1. Total Rac1 levels in the whole-cell lysates are also determined by Western blotting to serve as a loading control.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).[4]

-

MTT Incubation: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically 570 nm) using a microplate reader. The background absorbance at a reference wavelength (e.g., 630 nm) is subtracted.

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Metastasis Model

This model is used to evaluate the anti-metastatic potential of this compound in a living organism.

Protocol:

-

Animal Model: A suitable animal model, such as a syngeneic mouse model, is used.

-

Tumor Cell Inoculation: Cancer cells (e.g., highly metastatic breast cancer cells) are injected intravenously into the tail vein of the mice to induce experimental lung metastasis.

-

Compound Administration: The mice are treated with this compound (e.g., 25 mg/kg, intraperitoneally, daily for 21 days) or a vehicle control.[5]

-

Metastasis Assessment: At the end of the treatment period, the mice are euthanized, and their lungs are harvested.

-

Colony Counting: The number of metastatic colonies on the lung surface is counted under a dissecting microscope.

-

Histological Analysis: The lungs can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histological examination to confirm the presence and extent of metastatic lesions.

-

Statistical Analysis: The difference in the number of metastatic colonies between the treated and control groups is analyzed for statistical significance.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on the Rho GTPase signaling pathway.

Experimental Workflow for this compound Evaluation

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

ZINC69391: A Potent Inducer of Apoptosis Through Rac1 Inhibition

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule ZINC69391 and its role in the induction of apoptosis. This compound has been identified as a specific inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), a key signaling node in numerous cellular processes, including cell proliferation, cytoskeletal organization, and survival. By targeting Rac1, this compound offers a promising avenue for therapeutic intervention in various cancers. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways.

Mechanism of Action: Inhibition of Rac1 Signaling

This compound functions as a specific inhibitor of Rac1, a member of the Rho family of small GTPases. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] The transition to the active state is facilitated by Guanine nucleotide exchange factors (GEFs).[1] this compound exerts its inhibitory effect by interfering with the interaction between Rac1 and its GEFs, effectively preventing Rac1 activation.[1] This inhibition of Rac1-GTP formation disrupts downstream signaling pathways that are critical for cancer cell survival and proliferation.

The primary consequence of Rac1 inhibition by this compound is the induction of apoptosis, or programmed cell death. This process is initiated through the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential and the subsequent activation of a cascade of cysteine-aspartic proteases known as caspases.[2] Specifically, treatment with this compound has been shown to lead to the activation of caspase-9, the initiator caspase of the intrinsic pathway, as well as the executioner caspase-3 and caspase-8.[2] Furthermore, this compound treatment results in an increase in the phosphorylated form of the anti-apoptotic protein Bcl-2, suggesting a complex regulation of the Bcl-2 family of proteins.[2]

Downstream of Rac1, the kinase Pak1, a critical effector in Rac1-mediated signaling, is also downregulated upon this compound treatment.[3] Additionally, Rac1 inhibition by this compound may also regulate the transcriptional activity of NF-κB, a key player in inflammation and cell survival.[2]

Quantitative Data: Anti-proliferative Activity

The anti-proliferative effects of this compound have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| U937 | Histiocytic Lymphoma | 41 - 54 |

| HL-60 | Acute Promyelocytic Leukemia | 41 - 54 |

| KG1A | Acute Myelogenous Leukemia | 41 - 54 |

| Jurkat | Acute T-cell Leukemia | 41 - 54 |

| LN229 | Glioblastoma | Not Specified |

| U-87 MG | Glioblastoma | Not Specified |

| MDA-MB-231 | Breast Cancer | 48 |

| F3II | Breast Cancer | 61 |

| MCF7 | Breast Cancer | 31 |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental approach for studying this compound, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Culture

-

Cell Lines: Human cancer cell lines such as U937, HL-60, KG1A, Jurkat, LN229, U-87 MG, MDA-MB-231, F3II, and MCF7 are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTS Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified time.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blotting for Protein Expression

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, phospho-Bcl-2, Pak1, and Rac1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Rac1 Activation (Pull-Down) Assay

This assay specifically isolates and detects the active, GTP-bound form of Rac1.

-

Cell Lysis: Following treatment with this compound, lyse the cells in a magnesium-containing lysis buffer.

-

Lysate Clarification: Clarify the lysates by centrifugation.

-

Pull-Down: Incubate the cell lysates with a GST-fusion protein of the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-Rac1, coupled to glutathione-agarose beads.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS sample buffer.

-

Western Blotting: Analyze the eluted samples by Western blotting using an anti-Rac1 antibody to detect the amount of active Rac1. Total Rac1 levels in the initial lysates should also be determined as a control.

References

ZINC69391: A Technical Whitepaper on its Antiproliferative Effects

A Comprehensive Analysis for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the antiproliferative effects of ZINC69391, a novel small molecule inhibitor of Rac1 signaling. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's mechanism of action, quantitative efficacy, and associated experimental methodologies.

Core Antiproliferative Activity

This compound has demonstrated significant antiproliferative effects across a range of cancer cell lines.[1][2][3] Its primary mechanism is the inhibition of Rac1, a member of the Rho family of small GTPases that plays a crucial role in cell proliferation, migration, and survival.[1][2] By interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Tiam1, this compound effectively blocks downstream signaling pathways.[1][4][5]

Quantitative Data on Antiproliferative Efficacy

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, highlighting its concentration-dependent inhibitory effects.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 48 | [1] |

| F3II | Breast Cancer | 61 | [1] |

| MCF7 | Breast Cancer | 31 | [1] |

| U937 | Hematopoietic Malignancy | 41 - 54 | [2] |

| HL-60 | Hematopoietic Malignancy | 41 - 54 | [2] |

| KG1A | Hematopoietic Malignancy | 41 - 54 | [2] |

| Jurkat | Hematopoietic Malignancy | 41 - 54 | [2] |

| LN229 | Human Glioma | Not specified | [6] |

| U-87 MG | Human Glioma | Not specified | [6] |

Mechanism of Action

This compound exerts its antiproliferative effects through a multi-faceted mechanism of action, primarily centered on the inhibition of the Rac1 signaling pathway. This inhibition leads to cell cycle arrest and the induction of apoptosis.

Inhibition of Rac1 Activation

This compound specifically interferes with the activation of Rac1 by preventing its interaction with GEFs.[1][2] This has been demonstrated to impair Epidermal Growth Factor (EGF)-induced Rac1 activation.[1] Notably, this compound does not affect the activation of the closely related GTPase, Cdc42, indicating its specificity for Rac1.[1]

References

- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

ZINC69391: A Technical Guide to its Antimetastatic Properties

A Comprehensive Analysis for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the antimetastatic properties of ZINC69391, a small molecule inhibitor of the Rac1 GTPase. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visualization of the underlying molecular pathways.

Core Mechanism of Action: Inhibition of Rac1 Activation

This compound exerts its antimetastatic effects by specifically targeting Rac1, a key member of the Rho family of GTPases. Rac1 functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycle is regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, leading to Rac1 activation. This compound acts as a Rac1-GEF interaction inhibitor, preventing the activation of Rac1.[1] This inhibition has been shown to interfere with the interaction between Rac1 and GEFs such as Tiam1 and Dock180.[2] By blocking Rac1 activation, this compound disrupts a multitude of downstream signaling pathways that are crucial for cancer cell proliferation, migration, invasion, and survival.

Quantitative Analysis of Biological Activity

The efficacy of this compound has been quantified across various cancer cell lines, demonstrating its potential as an anticancer agent.

Table 1: In Vitro Antiproliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| U937 | Histiocytic Lymphoma | 41 - 54 | [1] |

| HL-60 | Acute Promyelocytic Leukemia | 41 - 54 | [1] |

| KG1A | Acute Myelogenous Leukemia | 41 - 54 | [1] |

| Jurkat | Acute T-cell Leukemia | 41 - 54 | [1] |

| LN229 | Glioblastoma | Not specified, but showed reduced proliferation | [2] |

| U-87 MG | Glioblastoma | Not specified, but showed reduced proliferation | [2] |

| MDA-MB-231 | Breast Cancer | Not specified, but showed reduced proliferation | |

| F3II | Breast Cancer | Not specified, but showed reduced proliferation |

Table 2: In Vitro Antimigratory and Anti-invasive Activity of this compound

| Cell Line | Assay | Concentration (µM) | Inhibition | Citation |

| MDA-MB-231 | Wound Healing | 10 | ~40% | |

| MDA-MB-231 | Wound Healing | 50 | 100% | |

| F3II | Wound Healing | 10 | ~50% | |

| F3II | Wound Healing | 50 | ~80% | |

| LN229 | Migration & Invasion | Not specified | Dramatically affected | [2] |

| U-87 MG | Migration & Invasion | Not specified | Dramatically affected | [2] |

Table 3: In Vivo Antimetastatic Activity of this compound

| Animal Model | Cancer Cell Line | Treatment Dose | Route | Outcome | Citation |

| Syngeneic mouse model | Not specified | Not specified | Not specified | Impaired metastatic lung colonization | [1] |

| BALB/c mice | F3II (Breast Cancer) | 25 mg/kg/day | i.p. | Significantly inhibited lung metastasis |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Rac1 Signaling Pathway

The following diagram illustrates the Rac1 signaling pathway and the point of intervention for this compound.

Experimental Workflow: In Vivo Metastasis Assay

The following diagram outlines the typical workflow for assessing the in vivo antimetastatic efficacy of this compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of this compound on cancer cell proliferation.

-

Cell Seeding: Seed cancer cells (e.g., U937, HL-60) in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (typically ranging from 1 µM to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Migration Assay (Wound Healing Assay)

This assay is used to evaluate the effect of this compound on the migratory capacity of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, F3II) in a 6-well plate and grow them to form a confluent monolayer.

-

Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Compound Treatment: Add fresh culture medium containing different concentrations of this compound (e.g., 10 µM and 50 µM) or a vehicle control.

-

Image Acquisition: Capture images of the wound at 0 hours and at various time points (e.g., 24 and 48 hours) using a microscope.

-

Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure relative to the initial wound area.

Cell Invasion Assay (Transwell Assay)

This assay assesses the ability of this compound to inhibit the invasion of cancer cells through an extracellular matrix.

-

Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend cancer cells (e.g., LN229, U-87 MG) in serum-free medium and seed them into the upper chamber of the Transwell insert.

-

Compound and Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add different concentrations of this compound or a vehicle control to both the upper and lower chambers.

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Removal of Non-invasive Cells: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.

-

Cell Counting: Count the number of stained cells in several random microscopic fields.

-

Data Analysis: Calculate the percentage of invasion inhibition relative to the vehicle control.

Western Blotting for Rac1 Activity and Downstream Effectors

This protocol is used to determine the effect of this compound on the activation of Rac1 and the phosphorylation of its downstream effector, PAK1.

-

Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Rac1-GTP Pull-down (for Rac1 activity):

-

Incubate cell lysates with GST-PAK-PBD (p21-binding domain) fusion protein bound to glutathione-agarose beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins (active Rac1-GTP) from the beads.

-

-

SDS-PAGE and Transfer: Separate the proteins from the cell lysates (for total Rac1 and p-PAK1/Total PAK1) and the pull-down eluates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Rac1, phospho-PAK1 (p-PAK1), and total PAK1 overnight at 4°C. Recommended dilutions should be optimized but are typically in the range of 1:1000.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of active Rac1 and p-PAK1.

Conclusion and Future Directions

This compound has demonstrated significant potential as an antimetastatic agent through its targeted inhibition of the Rac1 signaling pathway. The data presented in this guide highlight its efficacy in reducing cancer cell proliferation, migration, and invasion in both in vitro and in vivo models of breast cancer and glioma. Further preclinical development, including detailed pharmacokinetic and toxicological studies, is warranted to advance this compound and its more potent analogs, such as 1A-116, towards clinical applications. The detailed protocols and pathway visualizations provided herein serve as a valuable resource for researchers dedicated to the development of novel anticancer therapies targeting the complex processes of metastasis.

References

ZINC69391 in Cancer Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZINC69391 is a small molecule inhibitor that has demonstrated significant potential in preclinical cancer research. Identified through virtual screening, this compound selectively targets the Rac1 signaling pathway, a critical regulator of numerous cellular processes frequently dysregulated in cancer. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on cancer cell signaling. It includes a compilation of quantitative data from various studies, detailed experimental protocols for assessing its activity, and visualizations of the pertinent signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development who are interested in the therapeutic potential of targeting the Rac1 signaling pathway.

Introduction to this compound

This compound is a dialkylated guanidine derivative identified from the ZINC database as a potent inhibitor of Rac1, a member of the Rho family of small GTPases.[1] Rac1 functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] This cycling is regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis.[2] In its active state, Rac1 influences a multitude of cellular functions, including actin cytoskeleton organization, cell proliferation, migration, and survival.[2] Aberrant Rac1 signaling is a hallmark of many cancers, contributing to tumor progression, invasion, and metastasis.[3][4] this compound exerts its effects by interfering with the interaction between Rac1 and its activating GEFs, thereby preventing Rac1 activation.[1][5]

Mechanism of Action

This compound functions as a competitive inhibitor of the Rac1-GEF interaction.[1][5] Structural studies have shown that it binds to a surface pocket on Rac1 that contains the critical Trp56 residue, which is essential for the interaction with various GEFs, including Tiam1, P-Rex1, and Dock180.[2][3][6] By occupying this site, this compound sterically hinders the binding of GEFs, thus preventing the exchange of GDP for GTP and locking Rac1 in its inactive state.[1][2] This inhibition is specific to Rac1, as this compound has been shown to have no significant effect on the closely related Rho GTPase, Cdc42.[1]

The inhibition of Rac1 activation by this compound leads to the downstream suppression of several cancer-promoting signaling cascades. One of the key downstream effectors of Rac1 is p21-activated kinase 1 (Pak1).[6] The disruption of the Rac1-Pak1 signaling axis by this compound has been shown to play a role in its anti-cancer effects.[6]

Quantitative Data on the Efficacy of this compound

The anti-cancer effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key findings.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 48 | [7] |

| F3II | Breast Cancer | 61 | [7] |

| MCF7 | Breast Cancer | 31 | [7] |

| U937 | Leukemia | 41-54 (range) | [5] |

| HL-60 | Leukemia | 41-54 (range) | [5] |

| KG1A | Leukemia | 41-54 (range) | [5] |

| Jurkat | Leukemia | 41-54 (range) | [5] |

| LN229 | Glioma | Not specified | [6] |

| U-87 MG | Glioma | Not specified | [6] |

Table 2: Effects of this compound on Cell Cycle and Apoptosis in Leukemia Cell Lines

| Cell Line | Treatment | Effect | Reference |

| HL-60 | 50 µM this compound for 24h | Significant increase in apoptotic cells (Annexin V positive) | [8][9] |

| U937 | 50 µM this compound for 24h | Significant increase in apoptotic cells (Annexin V positive) | [8][9] |

| KG1A | 50 µM this compound for 24h | Significant increase in apoptotic cells (Annexin V positive) | [8][9] |

| Jurkat | 50 µM this compound for 24h | No significant change in apoptosis | [8][9] |

| Leukemia Cells (general) | This compound | Caspase 3 activation, mitochondrial membrane potential loss, caspase 9 and 8 activation, increased phosphorylation of Bcl-2 | [8][9] |

Table 3: In Vivo Efficacy of this compound

| Cancer Model | Treatment Schedule | Effect | Reference |

| Syngeneic mouse model of breast cancer lung metastasis | Daily treatment after intravenous injection of cancer cells | ~60% reduction in lung colonization | [7] |

Signaling Pathways and Experimental Workflows

This compound Inhibition of the Rac1 Signaling Pathway

The following diagram illustrates the mechanism by which this compound inhibits the Rac1 signaling pathway, leading to downstream anti-cancer effects.

Caption: this compound inhibits the Rac1 signaling pathway.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound in cancer cell lines.

Caption: Experimental workflow for this compound evaluation.

Detailed Experimental Protocols

Rac1 Activation (Pull-Down) Assay

This assay is used to specifically pull down the active, GTP-bound form of Rac1 from cell lysates.

Materials:

-

GST-PAK1-PBD (p21-binding domain) fusion protein bound to glutathione resin

-

Lysis/Binding/Wash Buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, protease inhibitors)

-

GTPγS (non-hydrolyzable GTP analog, for positive control)

-

GDP (for negative control)

-

Anti-Rac1 antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cells to 70-80% confluency and treat with this compound for the desired time and concentration.

-

Lyse cells in ice-cold Lysis/Binding/Wash Buffer.

-

Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Normalize protein concentration of the supernatants.

-

For positive and negative controls, incubate lysate aliquots with 100 µM GTPγS or 1 mM GDP, respectively, for 30 minutes at 30°C. Stop the reaction by adding 60 mM MgCl2.

-

Incubate 500 µg of protein from each sample with GST-PAK1-PBD beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with Lysis/Binding/Wash Buffer.

-

Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-Rac1 antibody.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis (FACS with Propidium Iodide)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate, and 100 µg/mL RNase A in PBS)

-

70% ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Culture and treat cells with this compound as desired.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Cell Migration (Wound Healing) Assay

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.

Materials:

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip

Procedure:

-

Seed cells in a plate and grow them to full confluency.

-

Create a scratch (wound) in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove dislodged cells.

-

Replace the medium with fresh medium containing this compound at the desired concentration.

-

Capture images of the wound at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope.

-

Quantify the wound area at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure relative to the initial wound area.

Conclusion

This compound has emerged as a promising preclinical candidate for cancer therapy due to its specific inhibition of the Rac1 signaling pathway. Its ability to impede cell proliferation, migration, and induce apoptosis in various cancer cell types, including breast cancer, glioma, and leukemia, highlights its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the clinical translation of this compound and other Rac1 inhibitors. Continued research is warranted to fully elucidate its efficacy and safety profile in more complex in vivo models and ultimately in clinical settings.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Rac1 inhibitors with selective apoptotic activity in human acute leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to Rac1-GEF Interaction Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rac1, a member of the Rho family of small GTPases, is a critical regulator of a wide array of cellular processes, including cytoskeletal dynamics, cell proliferation, and cell adhesion. The activity of Rac1 is tightly controlled by guanine nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP, leading to Rac1 activation. Dysregulation of the Rac1 signaling pathway, often through the hyperactivation of its GEFs, is implicated in various pathologies, most notably cancer, where it promotes tumor growth, invasion, and metastasis. Consequently, the interaction between Rac1 and its activating GEFs has emerged as a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of small molecule inhibitors that specifically target the Rac1-GEF interaction, detailing their mechanism of action, inhibitory activities, and the experimental protocols used for their characterization.

Mechanism of Action of Rac1-GEF Interaction Inhibitors

Rac1-GEF interaction inhibitors function by binding to a surface groove on Rac1 that is crucial for its recognition and binding by specific GEFs, such as Trio, Tiam1, Vav, and P-Rex1. By occupying this binding pocket, these inhibitors sterically hinder the GEF from accessing Rac1, thereby preventing the GDP-GTP exchange and subsequent activation of Rac1. This targeted approach offers a high degree of specificity, as it does not interfere with the activity of other closely related Rho GTPases like Cdc42 or RhoA, nor does it affect the interaction of Rac1 with its downstream effectors or GTPase-activating proteins (GAPs).[1][2][3]

Key Rac1-GEF Interaction Inhibitors

Several small molecule inhibitors have been identified and characterized for their ability to disrupt the Rac1-GEF interaction. The following tables summarize the quantitative data for some of the most prominent inhibitors.

| Inhibitor | Target GEF(s) | IC50 Value | Cell Line/Assay Condition | Reference(s) |

| NSC23766 | Trio, Tiam1 | ~50 µM | In vitro GEF activity assay | [1][2] |

| Trio, Tiam1 | 25 µM (invasion inhibition) | PC-3 cells | [2] | |

| EHop-016 | Vav2 | 1.1 µM (Rac1 activity) | MDA-MB-435 cells | [4][5][6] |

| Rac1 activity | ~1 µM | Metastatic human breast cancer cells | [7][8] | |

| ITX3 | TrioN | ~50-100 µM | TrioN-mediated Rac1 activation | |

| ZINC69391 | Tiam1, Dock180 | 41-54 µM (cell growth) | U937, HL-60, KG1A, Jurkat cells | |

| 1A-116 | P-Rex1 | 4 µM (cell proliferation) | F3II breast cancer cells | [9] |

Table 1: Inhibitory concentration (IC50) values of key Rac1-GEF interaction inhibitors.

| Inhibitor | Specificity Notes | Reference(s) |

| NSC23766 | Specific for Rac1-GEF interaction; does not inhibit Cdc42 or RhoA activation by their respective GEFs. Does not interfere with Rac1 interaction with BcrGAP or PAK1. | [1][2] |

| EHop-016 | Specific for Rac1 and Rac3 at ≤5 µM. Inhibits Cdc42 at higher concentrations. Does not inhibit Rho. ~100-fold more potent than NSC23766. | [4][6] |

| ITX3 | Selective for the TrioN/RhoG/Rac1 pathway. No effect on GEF337-, Tiam1-, or Vav2-mediated RhoA or Rac1 activation. | |

| This compound | Interferes with Rac1 interaction with Tiam1 and Dock180. | [9] |

| 1A-116 | A more potent analog of this compound. Interferes with P-Rex1-Rac1 interaction. No effect on Cdc42 activation. | [9] |

Table 2: Specificity of Rac1-GEF interaction inhibitors.

Signaling Pathways and Experimental Workflows

To understand the context and effects of these inhibitors, it is crucial to visualize the underlying biological pathways and experimental procedures.

Caption: Rac1 Signaling Pathway

Caption: Experimental Workflow

Experimental Protocols

Rac1 Activation Assay (Pull-down)

This assay measures the levels of active, GTP-bound Rac1 in cell lysates.

Materials:

-

PAK1 PBD (p21-binding domain) Agarose beads

-

Lysis Buffer (25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol)

-

Protease Inhibitor Cocktail

-

Wash Buffer (25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2)

-

2x Laemmli Sample Buffer

-

Anti-Rac1 antibody

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture cells to 70-80% confluency and treat with the Rac1-GEF inhibitor or vehicle control for the desired time.

-

Lyse the cells in ice-cold Lysis Buffer containing protease inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Incubate an aliquot of the supernatant with PAK1 PBD Agarose beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with ice-cold Wash Buffer.

-

Elute the bound proteins by adding 2x Laemmli Sample Buffer and boiling for 5 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Rac1 antibody.[10][11][12][13]

In Vitro Guanine Nucleotide Exchange (GEF) Assay

This fluorescence-based assay measures the ability of a GEF to catalyze the exchange of GDP for a fluorescent GTP analog on Rac1.

Materials:

-

Recombinant purified Rac1 protein

-

Recombinant purified GEF protein (e.g., TrioN, Tiam1)

-

Mant-GTP (N-methylanthraniloyl-GTP) or other fluorescent GTP analog

-

GDP

-

Exchange Buffer (20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Load Rac1 with GDP by incubating Rac1 with a 10-fold molar excess of GDP in Exchange Buffer for 30 minutes at room temperature.

-

In a 96-well plate, add the GDP-loaded Rac1, the GEF protein, and the Rac1-GEF inhibitor at various concentrations.

-

Initiate the exchange reaction by adding Mant-GTP.

-

Immediately measure the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm).[14][15]

-

The rate of nucleotide exchange is proportional to the GEF activity.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of inhibitors on the collective migration of a sheet of cells.[16][17][18]

Materials:

-

24-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Seed cells in 24-well plates and grow to a confluent monolayer.

-

Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.[16][19]

-

Wash the wells with PBS to remove detached cells.

-

Add fresh culture medium containing the Rac1-GEF inhibitor or vehicle control.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 8, 16, 24 hours).[17]

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the rate of wound closure to determine the effect of the inhibitor on cell migration.[16][17]

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to migrate through a layer of extracellular matrix (ECM), mimicking in vivo invasion.[20][21][22][23]

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-